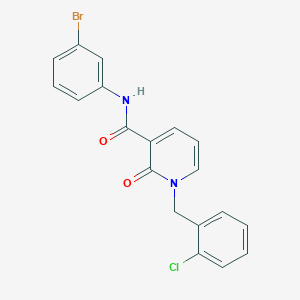

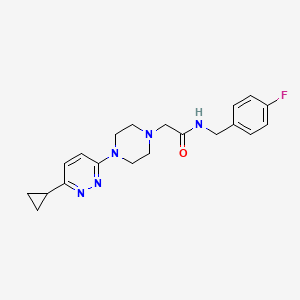

![molecular formula C11H7F5N2O B2727675 N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide CAS No. 1436191-27-3](/img/structure/B2727675.png)

N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide, also known as DFP-10825, is a small molecule inhibitor of the protein-protein interaction between MDM2 and p53. This interaction is crucial in the regulation of the tumor suppressor protein p53, which is frequently mutated or deleted in various types of cancer. DFP-10825 has been shown to induce p53-dependent apoptosis in cancer cells and has potential as a therapeutic agent for cancer treatment.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Acylation Techniques : The compound is explored in the context of acylation techniques, specifically trifluoroacetylation, providing a method to acylate amine, hydroxyl, and thiol groups under mild conditions, yielding neutral trifluoroacetamides useful in trace analysis due to their volatility and sharp peaks in gas chromatography (Donike, 1973).

Cyano Ligand Surrogacy : It has been investigated as a surrogate for the cyano ligand, particularly in metal complexes, showing potential for creating metal-centered emissions with significantly higher quantum yields and longer lifetimes compared to traditional dicyano analogues (Sun et al., 2012).

Chemical Transformations

Cyanation of Aryl and Heteroaryl Bromides : Utilization in electrophilic cyanation processes for synthesizing various benzonitriles, showcasing its effectiveness in cyanating electronically diverse and sterically demanding aryl bromides, including functionalized substrates (Anbarasan, Neumann, & Beller, 2011).

Conversion to Cyanoformamides : A novel method transforming trifluoropropanamides into cyanoformamides through C-CF3 bond cleavage and nitrogenation, highlighting a new approach for constructing nitrile groups involving C-CF3 σ-bond cleavage (Wang et al., 2017).

Application in Sensing Technologies

- Colorimetric Sensing of Fluoride Anions : The compound's derivatives have been synthesized for colorimetric sensing applications, showing significant promise in detecting fluoride anions through naked-eye detection, leveraging deprotonation-enhanced intramolecular charge transfer mechanisms (Younes et al., 2020).

Photochemical Studies

- Photoreactions in Different Solvents : Studies on photoreactions have shown that the compound undergoes distinct photoreactions based on the solvent used, such as acetonitrile and 2-propanol, indicating its potential in photochemistry research, especially in understanding photodermatosis mechanisms in cancer treatments (Watanabe, Fukuyoshi, & Oda, 2015).

Propiedades

IUPAC Name |

N-[cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F5N2O/c12-6-1-2-7(8(13)3-6)9(5-17)18-10(19)4-11(14,15)16/h1-3,9H,4H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMAFGZSXLHVMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(C#N)NC(=O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F5N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

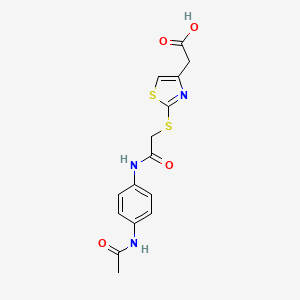

![2-(3-bromobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2727599.png)

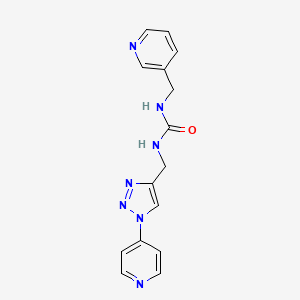

![(4-ethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2727601.png)

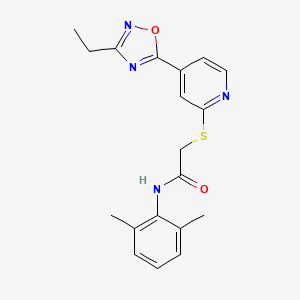

![1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B2727604.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2727607.png)

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(o-tolyl)methanone](/img/structure/B2727608.png)

![3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2727610.png)